N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide
Description
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Properties
IUPAC Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4S/c1-15-10-12-27(13-11-15)32(29,30)19-7-5-18(6-8-19)21(28)24-23-26-25-22(31-23)20-9-4-16(2)14-17(20)3/h4-9,14-15H,10-13H2,1-3H3,(H,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJDJFBFLDYJIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=C(C=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, structural characteristics, and biological activity, particularly focusing on its anticancer and antimicrobial properties.
Structural Characteristics
The compound features a complex structure that integrates an oxadiazole ring and a sulfonamide moiety. The oxadiazole ring is associated with various biological activities, making it a valuable scaffold in drug design. The specific structural formula is as follows:
- Molecular Formula : C17H22N4O3S
- Molar Mass : 358.45 g/mol
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Sulfonamide Formation : The attachment of the sulfonamide group usually requires the reaction of a suitable amine with a sulfonyl chloride.
- Final Coupling Reaction : The final step involves coupling the oxadiazole derivative with the sulfonamide to yield the target compound.
Anticancer Activity
Recent studies have demonstrated that compounds containing oxadiazole moieties exhibit significant anticancer properties. For instance:
- Mechanism of Action : The oxadiazole ring may interfere with cellular processes such as DNA replication and repair mechanisms, leading to apoptosis in cancer cells.
- Case Studies : In vitro studies have shown that derivatives similar to this compound exhibit cytotoxic effects against various cancer cell lines including Mia PaCa-2 and PANC-1 .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
- Activity Spectrum : Preliminary tests indicate effectiveness against both Gram-positive and Gram-negative bacteria.
- Mechanism : The presence of the sulfonamide group may enhance its antimicrobial activity by inhibiting bacterial folate synthesis .
Research Findings
A summary of research findings related to this compound's biological activity is presented in the following table:
Q & A
Basic Research Questions
Q. What are the key synthetic steps and critical reagents for synthesizing N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide?
- Methodology : The synthesis involves sequential coupling of the oxadiazole core with substituted phenyl and sulfonylbenzamide groups. Key steps include:
- Oxadiazole ring formation : Cyclization of hydrazide intermediates using dehydrating agents (e.g., POCl₃ or H₂SO₄) under reflux .
- Sulfonylation : Reaction of 4-(chlorosulfonyl)benzoyl chloride with 4-methylpiperidine in basic conditions (e.g., Na₂CO₃) to install the sulfonyl-piperidine moiety .
- Coupling reactions : Amide bond formation between the oxadiazole and benzamide groups using coupling agents like EDCI/HOBt .
- Critical reagents : Dehydrating agents, K₂CO₃ for pH control, and polar aprotic solvents (DMF, acetonitrile) .
Q. Which functional groups in this compound are pharmacologically significant, and how do they influence bioactivity?
- Key groups :
- 1,3,4-Oxadiazole ring : Enhances metabolic stability and participates in π-π stacking with biological targets .
- Sulfonyl-piperidine group : Improves solubility and membrane permeability; the sulfonamide moiety may act as a hydrogen bond acceptor .
- 2,4-Dimethylphenyl substituent : Hydrophobic interactions with binding pockets in enzymes or receptors .
Q. What analytical techniques are essential for characterizing this compound?
- Primary methods :
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- HPLC : Monitors reaction progress and purity (>95% required for biological assays) .
Q. What are the primary biological targets studied for this compound?
- Known targets :
- Microbial enzymes : Dihydrofolate reductase (DHFR) and β-lactamase, based on structural analogs .
- Cancer-related kinases : PI3K/AKT/mTOR pathway inhibition observed in related sulfonamide-oxadiazole hybrids .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized for large-scale production?
- Strategies :
- Reaction optimization :
| Parameter | Condition 1 () | Condition 2 () | Optimal Range |
|---|---|---|---|
| Temperature | 80°C (reflux) | 60–70°C | 70–80°C |
| Solvent | Ethanol | Acetonitrile | Polar aprotic |
| Catalyst | H₂SO₄ | K₂CO₃ | K₂CO₃ |
- Purification : Use flash chromatography (hexane:ethyl acetate gradients) or recrystallization from methanol .
Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved?
- Approach :
- Comparative analysis : Cross-reference with databases (PubChem) or analogs like 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide .
- Computational validation : Use DFT calculations to predict NMR chemical shifts and match experimental data .
- Case study : Ambiguities in aromatic proton signals resolved via 2D-COSY and HSQC experiments .
Q. What structure-activity relationships (SARs) guide the design of more potent analogs?
- Critical modifications :
- Oxadiazole substitution : Electron-withdrawing groups (e.g., -NO₂) at the phenyl ring enhance antimicrobial activity but reduce solubility .
- Piperidine methylation : 4-Methylpiperidine improves CNS penetration compared to unsubstituted piperidine .
- Data table :
| Analog Modification | Bioactivity Change | Reference |
|---|---|---|
| Replacement with morpholine | Reduced anticancer potency | |
| Addition of -CF₃ group | Increased enzyme inhibition |
Q. How can discrepancies between in vitro and in vivo efficacy be addressed?
- Key factors :
- Metabolic stability : Incorporate deuterium at labile positions (e.g., benzylic hydrogens) to prolong half-life .
- Formulation : Use liposomal encapsulation to enhance bioavailability, as seen in sulfonamide derivatives .
Q. What computational strategies predict binding modes with novel targets?
- Methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
